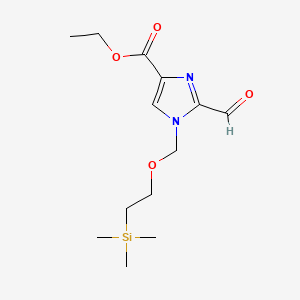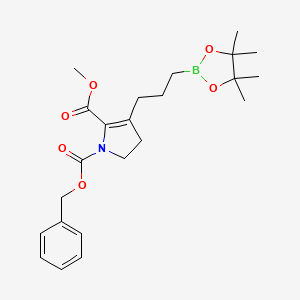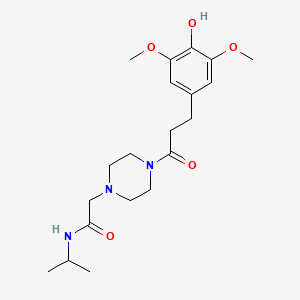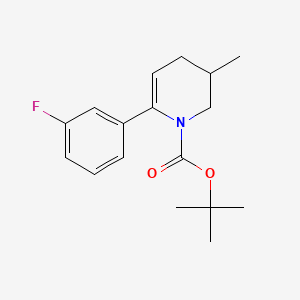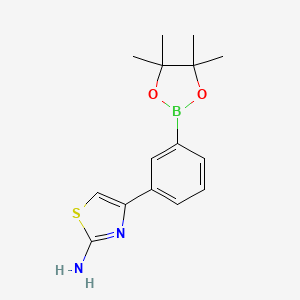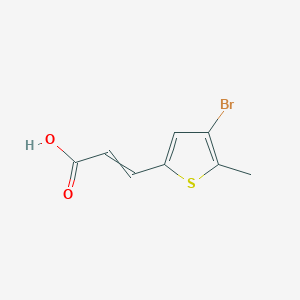
4-(2-Acetylphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetylphenyl)-4-oxobutanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring substituted with an acetyl group and a butanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of benzene with acetyl chloride in the presence of an aluminum chloride catalyst to form 2-acetylbenzene.
Knoevenagel Condensation: The 2-acetylbenzene is then reacted with malonic acid in the presence of a base (e.g., pyridine) to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Acetylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with increased oxidation states.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups.
Applications De Recherche Scientifique
4-(2-Acetylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
4-(2-Acetylphenyl)-4-oxobutanoic acid is similar to other compounds such as 2-acetylbenzoic acid and 4-oxobutanoic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications. The presence of the acetyl group and the butanoic acid moiety contribute to its unique properties and uses.
Comparaison Avec Des Composés Similaires
2-Acetylbenzoic acid
4-oxobutanoic acid
2-Acetylphenylboronic acid
Propriétés
Numéro CAS |
1188265-91-9 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
4-(2-acetylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12O4/c1-8(13)9-4-2-3-5-10(9)11(14)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Clé InChI |
LKHKRGOIHDTFHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
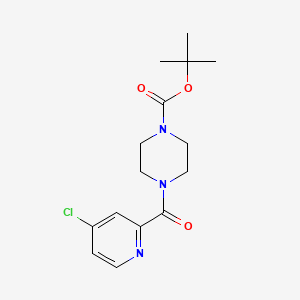
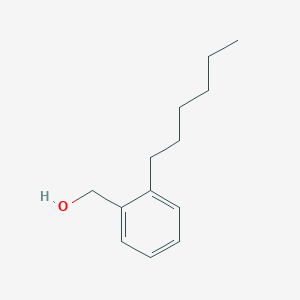
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
